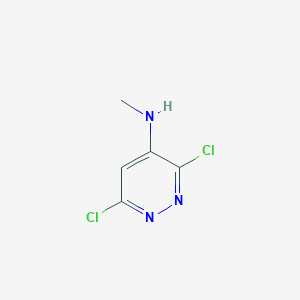

3,6-dichloro-N-methylpyridazin-4-amine

Description

Properties

IUPAC Name |

3,6-dichloro-N-methylpyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXZJGCBDQTQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17645-06-6 | |

| Record name | 3,6-dichloro-N-methylpyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Pyridazine Scaffold

An In-depth Technical Guide to the Synthesis of 3,6-dichloro-N-methylpyridazin-4-amine

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart distinct metabolic stability, solubility, and target-binding characteristics. Dichlorinated pyridazines, in particular, serve as versatile intermediates, allowing for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions.[1][2] 3,6-dichloro-N-methylpyridazin-4-amine is a key building block, providing a synthetically accessible platform for the development of novel kinase inhibitors, agrochemicals, and other biologically active compounds. This guide provides a detailed examination of its synthesis, focusing on the underlying chemical principles, a field-proven experimental protocol, and a discussion of the reaction mechanism.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and efficient reported synthesis of 3,6-dichloro-N-methylpyridazin-4-amine proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes 3,4,6-trichloropyridazine as the electrophilic substrate and an excess of methylamine as the nucleophile.

The pyridazine ring is inherently electron-deficient due to the electronegativity of the nitrogen atoms. This deficiency is further amplified by the inductive effect of the three chlorine atoms, making the carbon atoms of the ring highly susceptible to nucleophilic attack. The C4 position is particularly activated for substitution over C3 and C6, a principle governed by the stabilization of the reaction intermediate.

Visualizing the Primary Synthesis Route

The overall transformation is a direct displacement of the C4 chlorine atom by a methylamino group.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: A Validated Methodology

The following protocol is adapted from a peer-reviewed synthesis and has been demonstrated to be high-yielding. [3]

Materials and Equipment

-

3,4,6-Trichloropyridazine

-

Methanamine (2 M solution in Tetrahydrofuran (THF))

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Heavy-walled, sealable glass reaction tube

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Standard laboratory glassware for extraction

Step-by-Step Procedure

-

Reaction Setup: To a sealable glass tube, add 3,4,6-trichloropyridazine (500 mg, 2.73 mmol, 1.0 eq.).

-

Reagent Addition: Add the 2 M solution of methanamine in THF (10.9 ml, 21.8 mmol, 8.0 eq.). The mixture will form a light yellow suspension.

-

Reaction Execution: Securely seal the tube and place it in an oil bath pre-heated to 50 °C. Stir the reaction mixture for 2 hours.

-

Workup - Quenching and Extraction: After cooling the reaction to room temperature, dilute the mixture with water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate.

-

Workup - Washing and Drying: Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. This will yield the product as a light yellow powder.

Results and Characterization

This protocol reliably produces the target compound with high purity and yield.

| Parameter | Value | Source |

| Yield | 454.6 mg (93.7%) | [3] |

| Appearance | Light yellow powder | [3] |

| LC-HRMS (M+H)⁺ | Calculated: 177.9933, Found: 177.9938 | [3] |

Spectroscopic Data: [3]* ¹H NMR (600MHz, CDCl₃): δ 6.53 (s, 1H), 5.20 (br. s., 1H), 2.97 (d, J=5.1 Hz, 3H).

-

¹³C NMR (151MHz, CDCl₃): δ 155.7, 144.7, 144.1, 104.9, 29.2.

Precursor Synthesis: The 3,6-Dichloropyridazine Core

While the primary synthesis begins with 3,4,6-trichloropyridazine, understanding the construction of the core pyridazine ring is valuable. The foundational 3,6-dichloropyridazine is commonly synthesized from maleic anhydride. [4]The process involves two key steps:

-

Ring Formation: Maleic anhydride reacts with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide). [4]2. Chlorination: The resulting dione is then chlorinated using a strong chlorinating agent like phosphoryl chloride (POCl₃) to yield 3,6-dichloropyridazine. [5][6]

Caption: Synthesis of the 3,6-dichloropyridazine precursor.

Further functionalization of 3,6-dichloropyridazine would be required to introduce the C4 chlorine, leading to the 3,4,6-trichloropyridazine starting material used in the primary synthesis.

Conclusion

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine is most effectively achieved through a high-yielding, regioselective nucleophilic aromatic substitution on 3,4,6-trichloropyridazine with methylamine. The reaction mechanism is well-understood, proceeding via a stabilized Meisenheimer intermediate. The presented protocol, validated by spectroscopic and mass spectrometric data, offers a reliable and efficient route for producing this valuable chemical intermediate for research and development in pharmaceuticals and agrochemicals.

References

-

Klio Pharma Private Limited. (n.d.). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

-

Bottari, G., et al. (2024). Iron-Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. ResearchGate. Available at: [Link]

-

Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines. Retrieved from [Link]

- Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

-

Sherif, M. H., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar. Available at: [Link]

Sources

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3,6-DICHLORO-N-METHYL-4-PYRIDAZINAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 5. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

physicochemical properties of 3,6-dichloro-N-methylpyridazin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 3,6-dichloro-N-methylpyridazin-4-amine

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 17645-06-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted dichloropyridazine, its properties are critical determinants of its behavior in biological systems, influencing everything from target binding to pharmacokinetic profiles. This document synthesizes available experimental data and predictive insights, covering structural identification, core physicochemical characteristics such as solubility and lipophilicity, and the analytical methodologies used for their determination. Detailed, field-proven experimental protocols are provided to serve as a practical resource for researchers. The guide is structured to deliver not just data, but also the scientific rationale behind property assessment, empowering drug development professionals to leverage this molecule's full potential as a versatile chemical scaffold.

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of chlorine atoms and an N-methylamine group, as seen in 3,6-dichloro-N-methylpyridazin-4-amine, creates a molecule with a unique electronic and steric profile. The two chloro-substituents act as key reactive handles for further chemical modification via nucleophilic aromatic substitution (SNAr), while also modulating the compound's lipophilicity. The N-methylamine group influences hydrogen bonding potential and basicity. Understanding the interplay of these features through precise physicochemical characterization is paramount for designing and optimizing novel drug candidates. This guide serves as a Senior Application Scientist's perspective on characterizing this molecule, focusing on the causality behind experimental choices and the implications of the resulting data for drug development.

Chemical Identity and Structure

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

Table 1: Chemical Identifiers for 3,6-dichloro-N-methylpyridazin-4-amine

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 17645-06-6 | [1][2] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2][3] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| IUPAC Name | N-(3,6-dichloropyridazin-4-yl)methylamine | |

| InChI | 1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9) | |

| InChIKey | AQXZJGCBDQTQBS-UHFFFAOYSA-N |

| SMILES | CNc1cc(Cl)nnc1Cl |[2] |

Core Physicochemical Properties

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic (ADMET) profile. Optimizing these properties is a central goal in medicinal chemistry.[4]

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Significance in Drug Discovery |

|---|---|---|

| Physical Appearance | A light yellow powder.[2] | Provides initial material identification and handling information. |

| Molecular Weight | 178.02 g/mol .[2][3] | Complies with Lipinski's Rule of 5 (<500), suggesting potential for good oral bioavailability.[5] |

| Lipophilicity (XLogP3-AA) | 2.5 (Predicted for a similar isomer, 3-Amino-2,6-dichloro-4-methylpyridine)[6] | Indicates a balance between aqueous solubility and lipid membrane permeability. An optimal LogP is crucial for absorption and distribution. |

| Hydrogen Bond Donors | 1 (from the secondary amine)[6] | Complies with Lipinski's Rule of 5 (≤5), favorable for membrane permeability.[5] |

| Hydrogen Bond Acceptors | 3 (two pyridazine nitrogens, one amine nitrogen)[6] | Complies with Lipinski's Rule of 5 (≤10), influencing solubility and target binding.[5] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų (Predicted for a similar isomer)[6] | Suggests good potential for cell permeability and oral absorption (typically <140 Ų). |

| Storage Conditions | Store at 2-8 °C. | Ensures chemical stability and prevents degradation over time. |

Spectroscopic and Analytical Data

Spectroscopic data provides the empirical fingerprint of a molecule, confirming its structure and purity. The data available for 3,6-dichloro-N-methylpyridazin-4-amine aligns perfectly with its proposed structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

-

¹H NMR (600MHz, CHLOROFORM-d): The proton NMR spectrum shows three distinct signals:

-

δ 6.53 (s, 1H): A singlet corresponding to the lone proton on the pyridazine ring (at C5). Its chemical shift is in the aromatic region, as expected.

-

δ 5.20 (br. s., 1H): A broad singlet for the proton on the secondary amine (-NH-). The broadness is typical due to quadrupole broadening and potential chemical exchange.

-

δ 2.97 (d, J=5.1 Hz, 3H): A doublet for the three protons of the methyl group (-CH₃). The signal is split into a doublet by the adjacent amine proton, confirming their connectivity.[2]

-

-

¹³C NMR (151MHz, CHLOROFORM-d): The carbon spectrum reveals all five unique carbon atoms in the molecule:

-

δ 155.7, 144.7, 144.1: Resonances for the three carbon atoms within the pyridazine ring that are bonded to heteroatoms (C3, C4, C6).

-

δ 104.9: The resonance for the carbon atom bonded only to a hydrogen (C5).

-

δ 29.2: The signal for the methyl carbon (-CH₃).[2]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (LC-HRMS): The analysis shows a protonated molecular ion peak at m/z = 177.9938 . This experimental value is in excellent agreement with the calculated exact mass for [C₅H₅Cl₂N₃+H]⁺, which is 177.9933 , a difference of only 0.5 mDa.[2] This high degree of accuracy confirms the elemental formula.

Experimental Methodologies for Property Determination

To ensure data is reliable and reproducible, standardized, high-throughput experimental methods are employed in modern drug discovery.[8] The following protocols represent robust approaches to characterizing key physicochemical properties.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and crystal lattice energy. A sharp, defined melting range typically signifies high purity.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary is placed in the heating block of a digital melting point apparatus.

-

Heating Profile: A rapid heating ramp (e.g., 10-20 °C/min) is used to find an approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) through that range.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.

Protocol for Lipophilicity (LogP) Determination

Causality: Lipophilicity, often expressed as LogP or LogD (at a specific pH), governs a molecule's ability to cross biological membranes. [4]HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method.

Methodology: Reverse-Phase HPLC

-

System Setup: Use a C18 reverse-phase HPLC column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve of retention time vs. LogP.

-

Sample Analysis: Dissolve the test compound in the mobile phase and inject it onto the column.

-

Calculation: Record the retention time of the test compound. Use the calibration curve to calculate its LogP value. The longer the retention time, the more lipophilic the compound.

Reactivity

The remaining chlorine atoms at the C3 and C6 positions are still susceptible to SNAr reactions, though they are less reactive than the C4 position in the trichloro-precursor. This makes the title compound a valuable building block. T[7]hese positions can be selectively functionalized with various nucleophiles (e.g., other amines, alcohols, thiols) to create a library of analogs for structure-activity relationship (SAR) studies. The choice of reaction conditions (temperature, solvent, base) can be tuned to control the selectivity of these subsequent substitutions.

Conclusion

3,6-dichloro-N-methylpyridazin-4-amine is a well-characterized heterocyclic molecule with physicochemical properties that make it an attractive starting point for drug discovery programs. Its molecular weight, hydrogen bonding capacity, and predicted lipophilicity and polarity fall within the desirable range for orally bioavailable drugs, aligning with established guidelines like Lipinski's Rule of 5. T[5]he available spectroscopic data provides unambiguous structural confirmation. Furthermore, its synthetic accessibility and the presence of reactive chloro-substituents offer significant opportunities for chemical diversification. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these properties and to characterize novel analogs derived from this promising scaffold.

References

-

Pharmaffiliates. CAS No : 19064-64-3 | Product Name : 3,6-Dichloro-4-methylpyridazine. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 9014–9024. [Link]

-

PubChem. 3-Amino-2,6-dichloro-4-methylpyridine. [Link]

-

NIST. Pyridazine, 3,6-dichloro-4-methyl-. [Link]

-

NovAliX. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

-

PubChemLite. 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3). [Link]

-

PubChem. 3,6-Dichloropyridazine. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

- Google Patents.

-

Hamieh, T. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Molecules, 27(19), 6292. [Link]

-

SpectraBase. 3,6-dichloro-4-(1-piperidinyl)pyridazine - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 3,6-Dichloro-4-isopropylpyridazine. [Link]

Sources

- 1. 17645-06-6|3,6-Dichloro-N-methylpyridazin-4-amine|BLD Pharm [bldpharm.com]

- 2. 3,6-DICHLORO-N-METHYL-4-PYRIDAZINAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. 871014-15-2 | (3,6-Dichloropyridazin-4-yl)methanamine - Moldb [moldb.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. 3-Amino-2,6-dichloro-4-methylpyridine | C6H6Cl2N2 | CID 701012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6-dichloro-N-methylpyridazin-4-amine (CAS 17645-06-6): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical overview of 3,6-dichloro-N-methylpyridazin-4-amine (CAS No. 17645-06-6), a key heterocyclic building block for the drug discovery and development sector. This document delves into the compound's physicochemical properties, provides a detailed and validated synthetic protocol, and explores its critical role as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The inherent reactivity of the dichloropyridazine core, combined with the N-methylamino substituent, offers medicinal chemists a powerful scaffold for generating compound libraries and optimizing structure-activity relationships (SAR). This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

2.1 Chemical Identity

-

IUPAC Name: 3,6-dichloro-N-methylpyridazin-4-amine

-

CAS Number: 17645-06-6

-

Molecular Formula: C₅H₅Cl₂N₃[1]

-

Molecular Weight: 178.02 g/mol (based on formula C₅H₅Cl₂N₃)

-

Canonical SMILES: CNC1=CC(=NN=C1Cl)Cl[1]

2.2 Structural Analysis

The molecule features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted with two chlorine atoms at positions 3 and 6, and an N-methylamino group at position 4. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack, a key feature exploited in its synthetic applications.[2]

2.3 Physicochemical Data

The following table summarizes key physicochemical data. It is important to note that while specific experimental data for this exact compound is sparse in public literature, data for structurally similar compounds like 3,6-dichloro-4-methylpyridazine provides a reasonable estimation for properties such as melting and boiling points.

| Property | Value / Predicted Value | Source / Notes |

| Physical State | Light yellow powder[3] | Based on typical synthesis results. |

| Melting Point | 84 - 89 °C / 183.2 - 192.2 °F | Value for the closely related analog 3,6-dichloro-4-methylpyridazine.[4] |

| Boiling Point | 149 - 151 °C / 300.2 - 303.8 °F | Value for the closely related analog 3,6-dichloro-4-methylpyridazine.[4] |

| XLogP3-AA | 1.8 | Predicted value, indicating moderate lipophilicity.[1] |

| Hydrogen Bond Donors | 1 | The secondary amine group. |

| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms in the structure. |

2.4 Spectroscopic Profile Confirmation of the compound's identity and purity relies on standard spectroscopic methods:

-

¹H NMR: Expected signals would include a singlet for the aromatic proton, a singlet or broad singlet for the NH proton, and a doublet for the methyl group protons coupled to the NH proton.[3]

-

¹³C NMR: Signals corresponding to the five distinct carbon atoms in the molecule are expected.[3]

-

Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak (M+H)⁺ at m/z 177.9933, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[3]

Synthesis and Purification

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine is typically achieved through nucleophilic aromatic substitution (SNAr) on a more heavily halogenated precursor. The choice of a tri-chlorinated starting material allows for regioselective substitution.

3.1 Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is based on a published, high-yield procedure.[3] The causality for this experimental design lies in the differential reactivity of the chlorine atoms on the 3,4,6-trichloropyridazine ring. The chlorine at the 4-position is the most activated towards nucleophilic attack by the amine, leading to a highly regioselective reaction under controlled conditions.

Materials:

-

3,4,6-Trichloropyridazine

-

Methanamine (Methylamine), 2 M solution in Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

Step-by-Step Methodology:

-

Reaction Setup: In a sealable glass pressure tube, combine 3,4,6-trichloropyridazine (1.0 eq) with a solution of methanamine in THF (8.0 eq). The use of a significant excess of the amine drives the reaction to completion and neutralizes the HCl byproduct.

-

Reaction Conditions: Seal the tube securely and heat the reaction mixture to 50 °C. Maintain this temperature with stirring for 2 hours. The mild heating accelerates the SNAr reaction without promoting side reactions.[3]

-

Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer four times with ethyl acetate. The repeated extractions ensure maximum recovery of the product from the aqueous phase.

-

Washing: Combine the organic layers and wash once with brine. This step removes residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate in vacuo using a rotary evaporator.

-

Product Isolation: The resulting solid is 3,6-dichloro-N-methylpyridazin-4-amine, typically as a light yellow powder with a yield exceeding 90%. For most subsequent applications, this material can be used without further purification.[3]

3.2 Synthesis and Purification Workflow

Caption: Workflow for the synthesis and isolation of the target compound.

3.3 Quality Control Protocol

This self-validating system ensures the identity and purity of the synthesized compound, which is critical for its use in drug discovery where impurities can confound biological data.

-

Identity Confirmation (LC-HRMS): Prepare a dilute solution of the product in a suitable solvent (e.g., acetonitrile/water). Analyze via Liquid Chromatography-High Resolution Mass Spectrometry. The primary validation is matching the observed m/z of the molecular ion to the calculated exact mass (Calculated for C₅H₆Cl₂N₃ [M+H]⁺: 177.9933; Observed: 177.9938).[3]

-

Purity Assessment (HPLC): Using a standard C18 column, develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid). The purity is determined by the peak area percentage of the main product peak detected by a UV detector (e.g., at 254 nm). A purity of >95% is typically acceptable for use as an intermediate.

-

Structural Verification (NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the expected structure of 3,6-dichloro-N-methylpyridazin-4-amine.[3]

Applications in Medicinal Chemistry

The true value of 3,6-dichloro-N-methylpyridazin-4-amine lies in its role as a versatile scaffold. The two chlorine atoms possess differential reactivity, allowing for sequential and regioselective functionalization. This is a cornerstone of modern medicinal chemistry, enabling the systematic development of structure-activity relationships (SAR).[2]

4.1 Role as a Kinase Inhibitor Scaffold

The pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry.[5] It is particularly effective in targeting the ATP-binding site of kinases, a large family of enzymes that are key regulators of cellular processes and are frequently implicated in diseases like cancer and inflammatory disorders.[6] The nitrogen atoms of the pyridazine ring can form critical hydrogen bond interactions with the "hinge region" of the kinase active site, a common anchoring point for many inhibitors.[5]

The structure of 3,6-dichloro-N-methylpyridazin-4-amine provides two strategic vectors for modification:

-

C-6 Chlorine: This position is often functionalized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) reactions.[5] This allows for the introduction of various aryl or heteroaryl groups that can extend into other pockets of the ATP-binding site to enhance potency and selectivity.

-

C-3 Chlorine: This position can be displaced by other nucleophiles, allowing for further tuning of the molecule's properties.

4.2 Generic Kinase Signaling Pathway

Derivatives of this compound are designed to interfere with signaling cascades driven by kinases. The diagram below illustrates a simplified, generic kinase pathway. An inhibitor developed from this scaffold would typically bind to an upstream kinase (e.g., Kinase 1 or 2), preventing the phosphorylation and activation of downstream targets, thereby halting the signal transduction.

Caption: A conceptual diagram of a kinase cascade targeted by inhibitors.

Safety and Handling

Proper handling of all laboratory chemicals is paramount. While a specific safety data sheet (SDS) for 3,6-dichloro-N-methylpyridazin-4-amine is not widely available, data from closely related analogs like 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) provides essential guidance.[4][7]

5.1 GHS Hazard Synopsis (Based on Analogs)

| Hazard Class | Statement | Pictogram |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

5.2 Laboratory Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[4]

5.3 Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Stability: The compound is stable under recommended storage conditions.[9]

Conclusion and Future Outlook

3,6-dichloro-N-methylpyridazin-4-amine is a high-value synthetic intermediate whose structural features are ideally suited for the demands of modern medicinal chemistry. Its di-chloro substitution pattern provides the necessary reactive handles for creating diverse molecular libraries through established and robust synthetic methodologies. The demonstrated utility of the pyridazine core in kinase inhibition positions this compound as a critical starting material for the development of next-generation targeted therapeutics for a range of human diseases. Future research will likely continue to exploit this scaffold, building upon it to design inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

-

Pharmaffiliates. (n.d.). CAS No: 19064-64-3 | Product Name: 3,6-Dichloro-4-methylpyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2,6-dichloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3). Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Kumar, A., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Retrieved from [Link]

-

Hird, A. W., et al. (2018). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 9(10), 1008-1013. Retrieved from [Link]

-

Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13327. Retrieved from [Link]

Sources

- 1. PubChemLite - 3,6-dichloro-n-methylpyridazin-4-amine (C5H5Cl2N3) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. 3,6-DICHLORO-N-METHYL-4-PYRIDAZINAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Biological Versatility of Dichloropyridazine Derivatives: A Technical Guide for Drug and Agrochemical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold - A Privileged Structure in Bioactive Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry. Its unique physicochemical properties, including a significant dipole moment, dual hydrogen bond accepting capacity, and the ability to serve as a less lipophilic bioisostere for a phenyl ring, make it a highly attractive core for the design of novel bioactive agents. The dichloropyridazine framework, in particular, offers a versatile and reactive starting point for synthesizing diverse molecular libraries, with the two chlorine atoms serving as strategic handles for substitution and functionalization. This guide provides an in-depth exploration of the major biological activities reported for dichloropyridazine derivatives, focusing on their anticancer, antimicrobial, and herbicidal properties, complete with mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Dichloropyridazine derivatives have emerged as a potent class of anticancer agents, primarily exerting their effects through the targeted inhibition of key enzymes involved in cancer cell proliferation, survival, and DNA repair.

Mechanism of Action: Kinase and PARP-1 Inhibition

A predominant anticancer mechanism for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer. Additionally, inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA single-strand break repair, has proven to be a highly effective strategy.

1.1.1. Tyrosine Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Several pyridazine derivatives function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

Caption: VEGFR-2 signaling pathway and point of inhibition.

1.1.2. PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme that detects DNA single-strand breaks (SSBs) and recruits the necessary repair machinery. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks, which the cancer cells cannot repair, resulting in cell death through a concept known as "synthetic lethality." Pyridazine-based scaffolds have been successfully designed to mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP-1.

Caption: Role of PARP-1 in DNA repair and its inhibition.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dichloropyridazine derivatives can be finely tuned by modifying the substituents at its core positions. SAR studies have revealed key structural features that govern inhibitory activity against specific targets.

| Target | Scaffold Modification | Observed Activity Change | Reference |

| PARP-1 | Isosteric replacement of phthalazine (Olaparib) with a pyridopyridazinone scaffold. | Maintained potent inhibitory activity (IC50 = 36 nM). | |

| PARP-1 | Introduction of a tetrahydropyridyl ring to the pyridazinone scaffold. | Improved pharmacokinetic properties while maintaining high potency (Kᵢ < 1 nM). | |

| ITK | 3,5-difluorophenyl and furan-2-ylmethyl groups on a 3-oxo-dihydropyridazine core. | Contributed to higher potency (IC50 = 0.19 µM). | |

| ITK | 3-fluorophenyl group on the same core. | Associated with improved selectivity over other kinases. | |

| ALK5 | Addition of a 2-amino-pyridine as the hinge-binding motif. | 25-fold increase in potency. | |

| ALK5 | Introduction of a basic N-methyl piperazine group via an amide linker. | Boosted biochemical and cell-based potency. |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.

-

Trypsinize, count, and determine cell viability (e.g., via Trypan Blue exclusion).

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Causality: Seeding density is critical; too few cells will yield a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.

-

-

Compound Treatment:

-

Prepare a stock solution of the dichloropyridazine derivative in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL MTT solution in sterile PBS.

-

Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

-

Self-Validation: Wells without cells (medium only) should be included to measure background absorbance.

-

-

Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT cell viability assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The pyridazine scaffold is also prominent in the development of novel antimicrobial agents, showing activity against a range of pathogenic bacteria. The rise of antibiotic resistance necessitates the exploration of new chemical entities and mechanisms of action.

Mechanism of Action: Inhibition of DNA Gyrase

A key bacterial target for pyridazine derivatives is DNA gyrase (GyrB), a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. This enzyme introduces negative supercoils into the DNA, relieving torsional stress. By binding to the ATP-binding site of the GyrB subunit, pyridazine inhibitors prevent the enzyme from carrying out its function, leading to a disruption of DNA architecture and ultimately bacterial cell death. This target is attractive as it is present in bacteria but absent in humans, offering a potential for selective toxicity.

Structure-Activity Relationship (SAR) Insights

SAR studies on pyridazinone derivatives have demonstrated that specific substitutions significantly influence antibacterial potency.

| Bacterial Strain(s) | Scaffold Modification | Observed Activity Change | Reference |

| S. aureus (MRSA), P. aeruginosa, A. baumannii | 6-phenyl-4-(4-chlorophenyl)pyridazin-3(2H)-one core. | Showed potent activity with MIC values of 3.74–8.92 µM. | |

| Gram-negative bacteria | Hydrolysis of an ethyl ester group at the N-1 position to a carboxylic acid. | Increased antibacterial activity against P. aeruginosa and A. baumannii. | |

| Gram-negative bacteria | Chloro-substituted derivatives. | Exhibited the highest activity, with MICs (0.892–3.744 µg/mL) lower than chloramphenicol against E. coli and P. aeruginosa. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that prevents visible growth (turbidity) is recorded as the MIC.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus, E. coli).

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

-

Causality: A standardized inoculum is crucial for reproducibility. A higher bacterial load would require a higher concentration of the drug to achieve inhibition.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Prepare the dichloropyridazine derivative in CAMHB at twice the highest desired final concentration and add 100 µL to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no compound).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension from Step 1 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Add 50 µL of this diluted inoculum to each well (wells 1-12), resulting in a final concentration of ~5 x 10⁵ CFU/mL in a 100 µL volume.

-

Self-Validation: A sterility control well (medium only, no bacteria) and a growth control well (medium and bacteria, no compound) must be included on each plate.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, examine the plate for visible turbidity by eye or using a plate reader.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Part 3: Herbicidal Activity - A New Approach to Weed Management

The pyridazine core is also a component of several commercial herbicides. Recent research has focused on developing novel dichloropyridazine derivatives with high efficacy and new modes of action to combat the growing problem of herbicide-resistant weeds.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

A promising herbicidal mechanism for pyridazine derivatives is the inhibition of phytoene desaturase (PDS). PDS is a key enzyme in the plant's carotenoid biosynthesis pathway, which converts the colorless phytoene into colored carotenoids. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting PDS, the pyridazine compound causes an accumulation of phytoene and a lack of protective carotenoids. This leads to rapid bleaching of chlorophyll and subsequent plant death upon exposure to light.

Caption: Carotenoid biosynthesis pathway and PDS inhibition.

Herbicidal Spectrum and SAR

Recent studies on 6-chloro-pyridazine-4-carboxamide derivatives have shown potent herbicidal activity.

-

Weed Spectrum: A lead compound demonstrated 100% pre-emergence inhibition of the grass Echinochloa crus-galli (barnyardgrass) and the broadleaf weed Portulaca oleracea (common purslane) at 100 µg/mL. It also showed excellent post-emergence activity against broadleaf weeds.

-

Structure-Activity Relationship: The presence of a chlorine atom at the C-6 position of the pyridazine ring was identified as a key group for potent post-emergence herbicidal activity.

Conclusion and Future Perspectives

The dichloropyridazine scaffold is a remarkably versatile platform for the development of a wide range of biologically active molecules. As anticancer agents, they show significant promise as inhibitors of kinases and PARP-1, targeting fundamental processes of malignancy. In the antimicrobial realm, their ability to inhibit essential bacterial enzymes like DNA gyrase positions them as valuable leads in the fight against antibiotic resistance. Furthermore, their emergence as potent PDS-inhibiting herbicides offers a new mode of action for effective weed management in agriculture.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby enhancing their therapeutic index or crop safety. The exploration of hybrid molecules, which combine the pyridazine core with other known pharmacophores, may lead to dual-action agents with improved efficacy and a reduced likelihood of resistance development. The continued investigation of this privileged scaffold is certain to yield novel candidates for clinical and agricultural applications.

References

-

Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]

-

Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1957-1981. [Link]

-

Klich, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

-

Ruiz-Sanchis, P., et al. (2011). Carotenoid Biosynthesis and Regulation in Plants. AOCS Lipid Library. [Link]

-

Riaz, A., et al. (2023). Role of PARP1 in single-strand break repair. ResearchGate. [Link]

-

Abdelrahman, N. A., et al. (2023). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. Archives of Pharmaceutical Sciences Ain Shams University. [Link]

-

Gjini, E., & Britz, G. W. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

-

Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. mis-ch.com. [Link]

-

Das, V. R., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

-

Wang, H., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]

-

Wang, H., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. PubMed. [Link]

-

Rask-Andersen, M., et al. (2013). Overview of the role of PARP1 in DNA repair. ResearchGate. [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. bio-rad-antibodies.com. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(21), 7247. [Link]

-

Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 5037-5041. [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. bio-rad-antibodies.com. [Link]

-

Liu, H., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. [Link]

-

Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link]

-

Green, J. M., & Castle, L. A. (2010). Utilities and Limitations for Herbicide-Resistant Weed Management. Journal of Agricultural and Food Chemistry, 58(10), 5899-5909. [Link]

-

Caproiu, M. T., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Revue Roumaine de Chimie, 54(4), 329-335. [Link]

-

El-fakharany, E. M., et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 100(10), 101168. [Link]

-

Pezeshkpour, V. (n.d.). Herbicides that Inhibit Pigments. Principles of Weed Control. [Link]

-

Al-Awadhi, F., et al. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 60. [Link]

- Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 1

An In-Depth Technical Guide to 3,6-dichloro-N-methylpyridazin-4-amine: A Versatile Scaffold for Chemical and Pharmaceutical Research

This technical guide provides a comprehensive overview of 3,6-dichloro-N-methylpyridazin-4-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will explore the broader context of the pyridazine scaffold in medicinal chemistry, highlighting the potential applications of this particular molecule as a versatile building block for the discovery of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

3,6-dichloro-N-methylpyridazin-4-amine is a substituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The presence of two chlorine atoms and a methylamino group on the pyridazine ring imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in organic synthesis.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 17645-06-6 | |

| Molecular Formula | C5H5Cl2N3 | |

| Molecular Weight | 178.02 g/mol | |

| Monoisotopic Mass | 176.98605 Da | |

| SMILES | CNC1=CC(=NN=C1Cl)Cl | |

| InChI | InChI=1S/C5H5Cl2N3/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H,8,9) |

Molecular Structure

The structure of 3,6-dichloro-N-methylpyridazin-4-amine consists of a central pyridazine ring. A methylamino group is attached at the 4-position, and chlorine atoms are located at the 3- and 6-positions.

Caption: 2D molecular structure of 3,6-dichloro-N-methylpyridazin-4-amine.

Synthesis and Spectroscopic Characterization

The synthesis of 3,6-dichloro-N-methylpyridazin-4-amine can be achieved through nucleophilic aromatic substitution on a suitable polychlorinated pyridazine precursor.

Experimental Protocol: Synthesis from 3,4,6-Trichloropyridazine

This protocol is adapted from the procedure described by Stoll et al. (2015) in Tetrahedron Letters.[1]

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Combination: In a sealed glass tube, combine 3,4,6-trichloropyridazine (500 mg, 2.73 mmol) with a 2 M solution of methanamine in tetrahydrofuran (THF) (10.9 ml, 21.8 mmol). This will result in a light yellow suspension.

-

Reaction: Seal the tube and heat the mixture to 50 °C for two hours.

-

Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate.

-

Extraction: Extract the aqueous layer four times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash once with brine, and dry over sodium sulfate.

-

Isolation: Filter the mixture and concentrate the filtrate in vacuo to yield 3,6-dichloro-N-methylpyridazin-4-amine as a light yellow powder (454.6 mg, 93.7% yield). The product can be used without further purification.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):

-

m/z = 177.9938 [(M+H)+], calculated for C5H5Cl2N3: 177.9933.[1] This data confirms the molecular weight of the protonated molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the molecular structure.

-

¹H NMR (600 MHz, CHLOROFORM-d):

-

δ 6.53 (s, 1H): This singlet corresponds to the proton on the pyridazine ring.

-

δ 5.20 (br. s., 1H): The broad singlet is attributed to the amine proton.

-

δ 2.97 (d, J=5.1 Hz, 3H): This doublet represents the three protons of the methyl group, coupled to the amine proton.[1]

-

-

¹³C NMR (151 MHz, CHLOROFORM-d):

-

δ 155.7, 144.7, 144.1, 104.9, 29.2.[1] These peaks correspond to the five distinct carbon atoms in the molecule.

-

-

Reactivity and Potential for Further Functionalization

The chemical reactivity of 3,6-dichloro-N-methylpyridazin-4-amine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of the two chlorine atoms. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This makes the molecule a versatile building block for creating a library of derivatives.[2]

The methylamino group can also be a site for further chemical modification, such as acylation or alkylation, to introduce additional diversity.[2]

Sources

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility of 3,6-dichloro-N-methylpyridazin-4-amine in Organic Solvents

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a therapeutic reality. Among these, solubility stands as a paramount gatekeeper of a compound's potential. Poor solubility can cast a long shadow, leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of an otherwise promising drug candidate.[1][2][3] More than 40% of new chemical entities emerging from pharmaceutical pipelines exhibit poor aqueous solubility, making the rigorous characterization of this parameter not just a perfunctory step, but a cornerstone of strategic development.[3][4]

This guide is crafted for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of pyridazine-based scaffolds. Our focus is on 3,6-dichloro-N-methylpyridazin-4-amine , a heterocyclic amine with potential as a key intermediate in the synthesis of biologically active molecules. While specific, publicly available solubility data for this exact compound is limited, this document provides a comprehensive framework for its systematic evaluation. We will delve into the foundational principles of solubility, present a detailed, field-proven methodology for its experimental determination, and use data from a close structural analog, 4-amino-3,6-dichloropyridazine (ADCP) , to provide context and predictive insights. The objective is to equip you not just with data, but with a robust, self-validating system for assessing the solubility of this and similar compounds, thereby empowering informed decision-making in your research and development endeavors.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the balance of forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5] The adage "like dissolves like" serves as a useful heuristic, reminding us that substances with similar polarities tend to be miscible.[4][6][7] This principle is rooted in the change in Gibbs free energy (ΔG) of the system, which must be negative for dissolution to occur spontaneously.

ΔG = ΔH_solution - TΔS_solution

Where ΔH is the enthalpy of solution (the energy absorbed or released) and ΔS is the entropy of solution (the change in disorder). For a solid to dissolve, the energy required to break the crystal lattice (solute-solute interactions) and disrupt the solvent-solvent interactions must be compensated for by the energy released upon the formation of new solute-solvent interactions.

Predicted Physicochemical Properties of 3,6-dichloro-N-methylpyridazin-4-amine

To anticipate the solubility behavior of 3,6-dichloro-N-methylpyridazin-4-amine, we must first consider its key molecular descriptors. While experimental data is sparse, computational models provide valuable estimates.

| Property | Predicted Value/Type | Influence on Solubility |

| Molecular Formula | C₅H₅Cl₂N₃ | - |

| Molecular Weight | 178.02 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | A positive logP indicates a preference for non-polar (lipophilic) environments over water. |

| Hydrogen Bond Donors | 1 (the N-H of the amine) | The ability to donate hydrogen bonds can enhance solubility in protic solvents like alcohols. |

| Hydrogen Bond Acceptors | 3 (the two pyridazine nitrogens and the amine nitrogen) | Multiple acceptor sites can interact favorably with protic solvents. |

| pKa (most basic) | ~2-3 (Predicted for the pyridazine ring) | The weak basicity of the pyridazine ring means its solubility will be pH-dependent in aqueous systems, but this has less impact in unbuffered organic solvents. |

The structure possesses both polar features (the N-methylamine group and the pyridazine nitrogens) and non-polar characteristics (the dichlorinated ring). This amphiphilic nature suggests that its solubility will be highly dependent on the specific organic solvent used.

A Case Study: Solubility of the Structural Analog 4-amino-3,6-dichloropyridazine (ADCP)

To ground our theoretical discussion in experimental data, we turn to a study on the solubility of the closely related compound, 4-amino-3,6-dichloropyridazine (ADCP).[8][9][10] This compound differs from our target only by the absence of a methyl group on the amine. The trends observed for ADCP provide a strong predictive basis for the behavior of 3,6-dichloro-N-methylpyridazin-4-amine.

The mole fraction solubility (x) of ADCP was determined in seven organic solvents at temperatures from 278.15 K to 333.15 K.[8][9][10]

Table 1: Mole Fraction Solubility (x) of 4-amino-3,6-dichloropyridazine (ADCP) in Various Organic Solvents at Different Temperatures. [8][9][10]

| Temperature (K) | Methanol | Ethanol | Acetone | Dichloromethane | Ethyl Acetate | 1,4-Dioxane | Tetrahydrofuran |

| 278.15 | 0.0075 | 0.0038 | 0.0385 | 0.0019 | 0.0151 | 0.0456 | 0.0612 |

| 283.15 | 0.0092 | 0.0047 | 0.0453 | 0.0024 | 0.0182 | 0.0539 | 0.0723 |

| 288.15 | 0.0112 | 0.0058 | 0.0532 | 0.0030 | 0.0218 | 0.0637 | 0.0853 |

| 293.15 | 0.0136 | 0.0071 | 0.0623 | 0.0038 | 0.0261 | 0.0752 | 0.1005 |

| 298.15 | 0.0165 | 0.0087 | 0.0728 | 0.0047 | 0.0311 | 0.0886 | 0.1182 |

| 303.15 | 0.0199 | 0.0106 | 0.0850 | 0.0059 | 0.0371 | 0.1043 | 0.1389 |

| 308.15 | 0.0240 | 0.0129 | 0.0991 | 0.0073 | 0.0441 | 0.1226 | 0.1630 |

| 313.15 | 0.0288 | 0.0157 | 0.1153 | 0.0091 | 0.0523 | 0.1438 | 0.1911 |

| 318.15 | 0.0346 | 0.0190 | 0.1339 | 0.0113 | 0.0618 | 0.1685 | 0.2238 |

| 323.15 | 0.0415 | 0.0230 | 0.1554 | 0.0140 | 0.0729 | 0.1971 | 0.2621 |

| 328.15 | 0.0498 | 0.0279 | 0.1801 | 0.0173 | 0.0858 | 0.2303 | 0.3069 |

| 333.15 | 0.0597 | 0.0337 | 0.2085 | 0.0214 | 0.1008 | 0.2688 | 0.3584 |

Analysis of ADCP Solubility Data:

-

Temperature Dependence: As expected for most solid solutes, solubility increases with temperature across all solvents, indicating an endothermic dissolution process (ΔH > 0).[11][12]

-

Solvent Polarity and Interactions: The highest solubility is observed in tetrahydrofuran (THF) and 1,4-dioxane, which are polar aprotic solvents capable of acting as strong hydrogen bond acceptors. The solubility in protic solvents like methanol and ethanol is moderate. The lowest solubility is seen in dichloromethane, a less polar solvent. This suggests that the hydrogen bonding capabilities of the amino group and pyridazine nitrogens play a significant role in the solvation process.

Prediction for 3,6-dichloro-N-methylpyridazin-4-amine: The addition of a methyl group to the amine increases the molecule's lipophilicity and may introduce some steric hindrance to hydrogen bonding. It is therefore plausible to hypothesize that the N-methylated compound will exhibit slightly lower solubility in highly polar, protic solvents (like methanol) but potentially enhanced solubility in less polar solvents (like dichloromethane or ethyl acetate) compared to ADCP.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain reliable and definitive solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is considered the "gold standard" for this purpose due to its robustness and direct measurement of the compound in a saturated, equilibrated solution.[1][13]

Causality Behind the Experimental Design

This protocol is designed as a self-validating system. The use of excess solid ensures that equilibrium is reached with the solid phase, which is the definition of a saturated solution.[2] The extended equilibration time (24-48 hours) allows for the dissolution process to reach a thermodynamic minimum, avoiding the inflated values that can result from kinetically-driven supersaturation.[2] Phase separation via centrifugation and subsequent filtration is critical to prevent solid particulates from artificially inflating the measured concentration of the dissolved analyte. Finally, quantification by a validated HPLC method ensures accuracy and precision.[14]

Detailed Step-by-Step Methodology

Materials and Reagents:

-

3,6-dichloro-N-methylpyridazin-4-amine (solid, purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm or 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with UV-Vis detector

Procedure:

-

Preparation of Solutions:

-

Add approximately 5-10 mg of 3,6-dichloro-N-methylpyridazin-4-amine to a 2 mL glass vial. The key is to ensure an excess of solid remains after equilibration.

-

Accurately add 1.0 mL of the chosen organic solvent to the vial.

-

Prepare samples in triplicate for each solvent to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a consistent speed (e.g., 300 RPM) for 24 to 48 hours. A time-course study can be performed initially to confirm that equilibrium is reached within this period (i.e., the concentration in solution does not increase between 24 and 48 hours).[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:10 or 1:100 dilution).

-

-

Quantification:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.[15]

-

Prepare a calibration curve using standard solutions of 3,6-dichloro-N-methylpyridazin-4-amine of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage discovery where compound availability is low and throughput is high, kinetic solubility assays are often employed.[16][17] These methods typically involve adding a concentrated DMSO stock solution to an aqueous or organic medium and measuring the point at which precipitation occurs, often via nephelometry or filtration plates.[18][19] While faster, it's critical to recognize that these methods measure kinetic solubility, which can differ significantly from thermodynamic solubility, often yielding higher values due to the formation of supersaturated solutions.[20]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the recommended shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Method Validation: Ensuring Data Integrity

The trustworthiness of solubility data hinges entirely on the quality of the analytical method used for quantification.[21] A robust HPLC method for 3,6-dichloro-N-methylpyridazin-4-amine should be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for purpose.[14]

Key Validation Parameters:

-

Specificity: The method must be able to resolve the analyte peak from any impurities or degradants.

-

Linearity: A linear relationship between concentration and detector response must be demonstrated across a defined range. This is essential for accurate quantification from the calibration curve.

-

Accuracy: The closeness of the measured value to the true value, typically assessed by spike/recovery experiments.

-

Precision: The degree of scatter between a series of measurements, evaluated at levels of repeatability (same day, same analyst) and intermediate precision (different days, different analysts).

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Conclusion: A Pathway to Reliable Solubility Characterization

This technical guide has laid out a comprehensive and scientifically grounded approach for determining the solubility of 3,6-dichloro-N-methylpyridazin-4-amine in organic solvents. By understanding the underlying thermodynamic principles, leveraging data from structural analogs, and meticulously executing the gold-standard shake-flask protocol with a validated analytical method, researchers can generate high-quality, reliable data. This information is not merely a physical constant; it is a critical dataset that informs reaction optimization, purification strategies, formulation development, and ultimately, the viability of a compound within the drug discovery pipeline. Adherence to this rigorous methodological framework will ensure that the solubility data generated is trustworthy, reproducible, and provides a solid foundation for advancing promising chemical entities.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Available at: [Link]

-

Liu, J.-Q., Li, Y.-Y., Wang, A.-Y., & Chen, S.-Y. (2014). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Journal of Chemical & Engineering Data, 59(12), 4162–4167. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(4), 234-266. Available at: [Link]

-

Sugano, K., et al. (2001). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 121(11), 881-890. Available at: [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. Available at: [Link]

-

Yang, X., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(3), 485-494. Available at: [Link]

-

Quora. (2017). Is it true that polar organic solvents dissolve polar organic solutes better than water?. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

-

JoVE. (2020). Solubility. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

American Chemical Society. (2014). 4‐Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Available at: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

ResearchGate. (2014). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Available at: [Link]

-

Purdue University. (n.d.). Solubility. Available at: [Link]

-

Wikipedia. (n.d.). Solubility. Available at: [Link]

-

ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. Available at: [Link]

-

Rodríguez-Hornedo, N., & Wu, L. (2019). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystals, 9(10), 522. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

Journal of Chemical & Engineering Data. (2015). Measurement and Correlation of Solubilities of 4-Amino-3,6-dichloropyridazine in Ethanol + Water Mixtures from (303.15 to 323.15) K. Available at: [Link]

-

Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Method development and validation for dissolution testings. Available at: [https://www.rjpbcs.com/pdf/2013_4(2)/[7].pdf]([Link]7].pdf)

-

PubChem. (n.d.). 3,6-Dichloropyridazine. Available at: [Link]

-

Hubert, P., et al. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of Pharmaceutical and Biomedical Analysis, 69, 109-116. Available at: [Link]

-

University of California, Davis. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. Available at: [Link]

-

Biology with Animations. (2019, December 8). High Performance Liquid Chromatography HPLC- UV-VIS Detector Animation [Video]. YouTube. Available at: [Link]

-

LCGC International. (2019). How It Works: UV Detection for HPLC. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Advent Chembio. (n.d.). HPLC Solvents & Method Complete Guide. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-2,6-dichloro-4-methylpyridine. Available at: [Link]

-

Pharmaffiliates. (n.d.). 3,6-Dichloro-4-methylpyridazine. Available at: [Link]

Sources